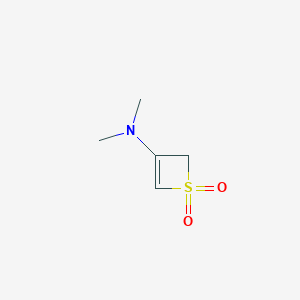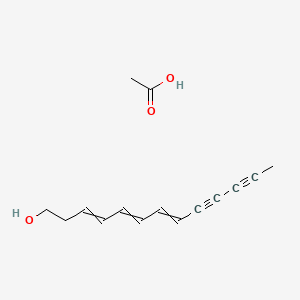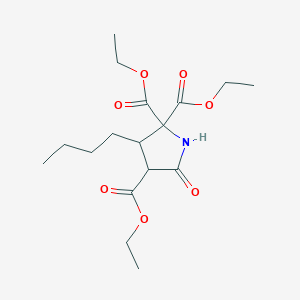
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C17H27NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with butyl and oxo groups, as well as three ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the esterification of 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.
Aplicaciones Científicas De Investigación
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl 3-isobutyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-ethyl-5-oxopyrrolidine-2,2,4-tricarboxylate
Uniqueness
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate stands out due to its specific butyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
2351-94-2 |
|---|---|
Fórmula molecular |
C17H27NO7 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C17H27NO7/c1-5-9-10-11-12(14(20)23-6-2)13(19)18-17(11,15(21)24-7-3)16(22)25-8-4/h11-12H,5-10H2,1-4H3,(H,18,19) |
Clave InChI |
KBGXJFCLAXHIMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(C(=O)NC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

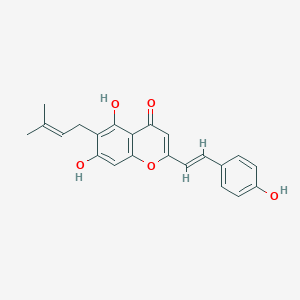
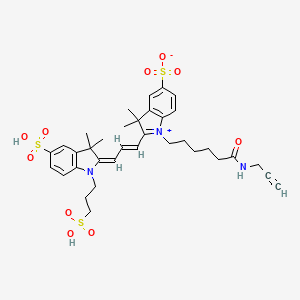
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
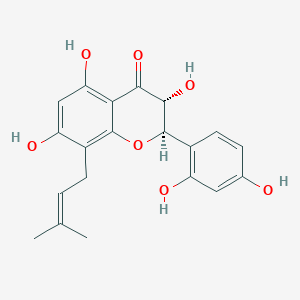
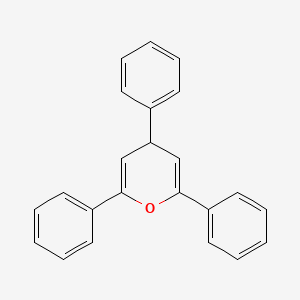
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
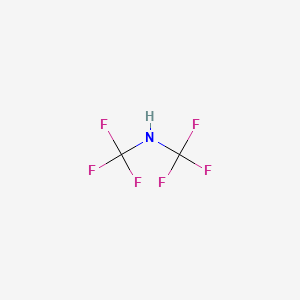

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
